DCVC

Description

Structure

3D Structure

Properties

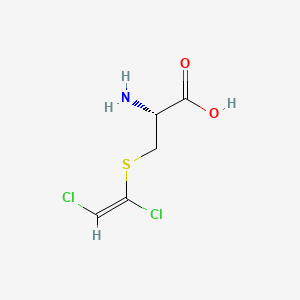

Molecular Formula |

C5H7Cl2NO2S |

|---|---|

Molecular Weight |

216.08 g/mol |

IUPAC Name |

(2R)-2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1 |

InChI Key |

PJIHCWJOTSJIPQ-PEQLYWQKSA-N |

SMILES |

C(C(C(=O)O)N)SC(=CCl)Cl |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S/C(=C\Cl)/Cl |

Canonical SMILES |

C(C(C(=O)O)N)SC(=CCl)Cl |

Synonyms |

1,2-DCVC 1,2-dichlorovinyl-L-cysteine S-(1,2-dichlorovinyl)cysteine S-(1,2-dichlorovinyl)cysteine, L-Cys(E)-isomer S-(2,2-dichlorovinyl)-L-cysteine |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Nephrotoxicity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and a metabolite of the common environmental contaminants trichloroethylene and dichloroacetylene. Its selective toxicity to the renal proximal tubules has been the subject of extensive research. This technical guide delineates the intricate molecular mechanisms underlying this compound-induced nephrotoxicity, with a focus on its bioactivation, the induction of mitochondrial dysfunction and oxidative stress, and the subsequent activation of apoptotic and necrotic cell death pathways. This document provides a comprehensive overview of the key signaling cascades, quantitative toxicological data, and detailed experimental protocols to facilitate further research and the development of potential therapeutic interventions.

Introduction

Drug- and chemical-induced nephrotoxicity is a significant concern in clinical practice and drug development, accounting for a substantial number of acute kidney injury cases.[1] this compound serves as a classic model compound for studying the mechanisms of chemically-induced renal proximal tubular necrosis.[2][3] Understanding the precise molecular events initiated by this compound is crucial for risk assessment and the development of protective strategies against a range of nephrotoxic agents.

The primary target of this compound is the epithelial cells of the renal proximal tubule.[4] This specificity is attributed to the unique metabolic capabilities of these cells, which lead to the bioactivation of this compound into a highly reactive species. This guide will systematically explore the multi-step process of this compound nephrotoxicity, from its initial uptake and metabolic activation to the downstream cellular and molecular consequences.

Bioactivation of this compound

The nephrotoxicity of this compound is contingent upon its metabolic activation within the renal proximal tubule cells. This process involves a series of enzymatic reactions that convert the relatively stable parent compound into a potent toxicant.

Uptake into Renal Proximal Tubule Cells

This compound is transported into renal proximal tubule cells via organic anion transporters.[5]

Enzymatic Activation

Once inside the cell, this compound is a substrate for two key enzymes:

-

γ-Glutamyl Transpeptidase (GGT): This enzyme, located on the brush border membrane of proximal tubule cells, can metabolize glutathione conjugates to their corresponding cysteine conjugates.

-

Cysteine S-conjugate β-lyase: This pyridoxal 5'-phosphate-dependent enzyme, present in both the cytosol and mitochondria, catalyzes the cleavage of the C-S bond of this compound.[2][5] This cleavage generates ammonia, pyruvate, and a highly reactive thiol, S-(1,2-dichlorovinyl)-thiol. This thiol is unstable and rearranges to form a reactive thioacylating intermediate.

Inhibition of either GGT or cysteine S-conjugate β-lyase has been shown to protect against this compound-induced nephrotoxicity, highlighting the essential role of this bioactivation pathway.[5]

Cellular and Molecular Mechanisms of Toxicity

The reactive metabolite generated from this compound bioactivation initiates a cascade of events that culminate in cell death. These events are centered around mitochondrial dysfunction and the generation of oxidative stress.

Mitochondrial Dysfunction

Mitochondria are a primary target of the reactive metabolites of this compound. The consequences of this mitochondrial targeting include:

-

Inhibition of the Electron Transport Chain: this compound metabolites can inhibit the activity of key complexes in the electron transport chain, leading to a decrease in ATP production.

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): The accumulation of the toxic metabolite and subsequent oxidative stress can trigger the opening of the mPTP, a non-specific pore in the inner mitochondrial membrane.[6][7] This leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and swelling of the mitochondria.[8]

-

Release of Pro-apoptotic Factors: The opening of the mPTP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

Oxidative Stress

The disruption of mitochondrial function leads to the excessive production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This overwhelms the cellular antioxidant defense mechanisms, leading to a state of oxidative stress. Oxidative stress further exacerbates mitochondrial damage and contributes to cellular injury through:

-

Lipid Peroxidation: ROS can damage cellular membranes through lipid peroxidation, leading to loss of membrane integrity.

-

Protein Oxidation: The oxidation of proteins can lead to their dysfunction and degradation.

-

DNA Damage: ROS can cause damage to nuclear and mitochondrial DNA.

Signaling Pathways in this compound-Induced Cell Death

The cellular stress induced by this compound activates specific signaling pathways that ultimately determine the fate of the cell, leading to either apoptosis or necrosis.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of stress-induced apoptosis.[9][10][11] In the context of this compound nephrotoxicity, the JNK pathway is activated by oxidative stress. Activated JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins, promoting the release of cytochrome c.[9] Furthermore, JNK can phosphorylate and activate transcription factors such as c-Jun, which in turn can regulate the expression of pro-apoptotic genes.[12]

Protein Kinase C-alpha (PKC-α) Signaling Pathway

Protein kinase C-alpha (PKC-α) has been implicated in the regulation of mitochondrial function and cell death pathways. In the context of this compound injury, activation of PKC-α has been shown to inhibit the repair of mitochondrial oxidative phosphorylation.[5] Specifically, PKC-α can phosphorylate the β-subunit of F1F0-ATPase, leading to decreased activity and reduced ATP production.[5]

Apoptosis and Necrosis

This compound induces both apoptotic and necrotic cell death in renal proximal tubule cells.

-

Apoptosis: The release of cytochrome c from the mitochondria initiates the caspase cascade. Cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[13][14] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.

-

Necrosis: At higher concentrations or with prolonged exposure, the severe ATP depletion and extensive cellular damage caused by this compound can lead to necrotic cell death. Necrosis is characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can trigger an inflammatory response.

Quantitative Data on this compound Nephrotoxicity

The following tables summarize quantitative data from in vivo and in vitro studies on this compound nephrotoxicity.

Table 1: In Vivo Dose-Response of this compound in Mice

| This compound Dose (mg/kg, i.p.) | Time Point | Endpoint | Observation | Reference |

| 15 | 36 h | Renal Injury | Peak renal injury | [15] |

| 30 | 72 h | Renal Injury | Peak renal injury | [15] |

| 75 | >72 h | Renal Injury & Survival | Progressive renal injury, leading to acute renal failure and death | [15] |

| 40 (LD40) | Time-course | Renal Injury & Survival | Identical initial injury to 75 mg/kg dose, but with early and robust tissue repair leading to survival | [15] |

| 75 (LD90) | Time-course | Renal Injury & Survival | Identical initial injury to 40 mg/kg dose, but with inhibited tissue repair leading to mortality | [15] |

Table 2: In Vitro Cytotoxicity of this compound in Renal Cell Lines

| Cell Line | This compound Concentration | Time Point | Endpoint | Observation | Reference |

| LLC-PK1 | 1 and 5 µM | 7 weeks | Cell Morphology | Induction of dedifferentiated, spindle-shaped cells | [16] |

| HK-2 | Not specified | Not specified | Metabolism | Metabolized IFO to its nephrotoxic metabolite, chloroacetaldehyde (CAA) | [17] |

| HK-2 | Concentration-dependent | Not specified | Cell Viability | Decreased cell viability with acyclovir treatment | [17] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound nephrotoxicity are provided below.

Measurement of Cysteine S-conjugate β-lyase Activity

This protocol is adapted from spectrometric methods used to monitor β-lyase-mediated cleavage.

-

Preparation of Reaction Mixture: In a microplate well, combine a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4), a source of the enzyme (e.g., renal cytosolic or mitochondrial fractions), and the substrate S-(1,2-dichlorovinyl)-L-cysteine (this compound).

-

Initiation of Reaction: Initiate the reaction by adding the substrate.

-

Spectrophotometric Monitoring: Monitor the reaction at a specific wavelength (e.g., 340 nm) to detect the formation of the product. The rate of product formation is indicative of the β-lyase activity.

-

Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a fluorescent method to assess mitochondrial membrane potential.[4][12][18][19]

-

Cell Preparation: Culture renal proximal tubule cells (e.g., LLC-PK1 or HK-2) to the desired confluency.

-

This compound Treatment: Treat the cells with various concentrations of this compound for the desired time period. Include a positive control for depolarization (e.g., CCCP).

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 2 µM in culture medium) at 37°C in a CO2 incubator for 15-30 minutes.

-

Washing: Wash the cells with an appropriate assay buffer to remove excess dye.

-

Fluorescence Measurement: Analyze the cells using a flow cytometer, fluorescence microscope, or a fluorescence plate reader.

-

Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (emission ~590 nm).

-

Apoptotic or unhealthy cells (low ΔΨm): JC-1 remains as monomers, which emit green fluorescence (emission ~529 nm).

-

-

Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Western Blot Analysis of Phospho-JNK

This protocol outlines the detection of the activated (phosphorylated) form of JNK.[20][21][22][23][24]

-

Cell Lysis: After treatment with this compound, lyse the renal cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of JNK (e.g., anti-phospho-JNK (Thr183/Tyr185)).

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total JNK to normalize the levels of phosphorylated JNK to the total amount of JNK protein.

-

Densitometry: Quantify the band intensities using densitometry software.

Caspase-3 Activity Assay

This is a colorimetric or fluorometric assay to quantify the activity of the executioner caspase-3.[13][14]

-

Cell Lysis: Lyse this compound-treated renal cells in a specific caspase assay lysis buffer.

-

Substrate Addition: Add a caspase-3 specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., AMC).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength. The increase in signal is proportional to the caspase-3 activity.

-

Data Analysis: Quantify the caspase-3 activity based on a standard curve generated with purified active caspase-3.

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Overview of the this compound nephrotoxicity pathway.

Caption: JNK signaling pathway in this compound-induced apoptosis.

Caption: PKC-α mediated inhibition of mitochondrial repair.

Experimental Workflow

Caption: General experimental workflow for in vitro this compound toxicity studies.

Conclusion

The nephrotoxicity of S-(1,2-dichlorovinyl)-L-cysteine is a complex, multi-step process that is initiated by the bioactivation of the parent compound in renal proximal tubule cells. The resulting reactive metabolite targets the mitochondria, leading to profound mitochondrial dysfunction and oxidative stress. These cellular insults trigger the activation of specific signaling pathways, including the JNK and PKC-α pathways, which ultimately converge on the induction of apoptotic and necrotic cell death. A thorough understanding of these intricate mechanisms is paramount for the development of targeted therapies to mitigate this compound-induced and other forms of chemical-induced acute kidney injury. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

References

- 1. Detection assays of mitochondrial permeability transition pore: Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of tissue repair in survival from s-(1,2-dichlorovinyl)-L-cysteine-induced acute renal tubular necrosis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexachloro-1:3-butadiene-induced renal tubular necrosis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Protein kinase C-alpha inhibits the repair of oxidative phosphorylation after S-(1,2-dichlorovinyl)-L-cysteine injury in renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial permeability transition pore induction is linked to formation of the complex of ATPase C-subunit, polyhydroxybutyrate and inorganic polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Permeability Transition Pore Controls Cardiac Mitochondrial Maturation and Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JNK Cascade-Induced Apoptosis-A Unique Role in GqPCR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. AID 667 - Cellular Toxicity (caspase-3) Renal Proximal Tubule - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of dedifferentiated clones of LLC-PK1 cells upon long-term exposure to dichlorovinylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of the novel HK-2 human renal proximal tubular cell line with the standard LLC-PK1 cell line in studying drug-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. media.cellsignal.com [media.cellsignal.com]

- 21. researchgate.net [researchgate.net]

- 22. SAPK/JNK Antibody (#9252) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 23. researchgate.net [researchgate.net]

- 24. SAPK/JNK Control Cell Extracts | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the Synthesis and Purification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a crucial metabolite of the industrial solvent trichloroethylene (TCE). This compound is a potent nephrotoxin and has been the subject of extensive toxicological research. This document details the established synthetic protocols, purification methodologies, and the key signaling pathways implicated in its cellular toxicity.

Synthesis of S-(1,2-dichlorovinyl)-L-cysteine

The primary method for the synthesis of this compound involves the reaction of L-cysteine with trichloroethylene. This procedure, originally detailed by McKinney et al. (1959), remains a fundamental reference in the field. Several studies have since utilized this method, often with minor modifications, for producing this compound for toxicological and biomedical research.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the established literature for the synthesis of S-(1,2-dichlorovinyl)-L-cysteine.

Reactants:

-

L-cysteine hydrochloride monohydrate

-

Trichloroethylene (TCE)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

A solution of L-cysteine hydrochloride monohydrate in aqueous sodium hydroxide is prepared.

-

Trichloroethylene is added to the L-cysteine solution.

-

The mixture is stirred vigorously at a controlled temperature for a specified duration to facilitate the nucleophilic substitution reaction.

-

After the reaction is complete, the aqueous layer is separated.

-

The aqueous solution is then acidified with hydrochloric acid to precipitate the crude S-(1,2-dichlorovinyl)-L-cysteine.

-

The crude product is collected by filtration, washed, and dried.

Quantitative Data for Synthesis:

| Parameter | Value/Range | Reference |

| Purity (as synthesized) | >98% | [1] |

Purification of S-(1,2-dichlorovinyl)-L-cysteine

Purification of the synthesized this compound is critical to remove unreacted starting materials and byproducts. The most common method for purification is recrystallization. The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Purification by Recrystallization

Solvent:

-

Aqueous ethanol is a commonly used solvent system for the recrystallization of this compound.

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot aqueous ethanol.

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The purified crystals of S-(1,2-dichlorovinyl)-L-cysteine are collected by filtration.

-

The crystals are washed with cold ethanol and dried under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA), is employed.

-

Detection: UV detection at a wavelength of 210 nm is common for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized this compound. The spectra will show characteristic peaks corresponding to the protons and carbons of the dichlorovinyl and cysteine moieties.

Quantitative Data for Purification and Characterization:

| Parameter | Method | Typical Result | Reference |

| Purity | HPLC | >98.7% | [1] |

| Structural Confirmation | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of S-(1,2-dichlorovinyl)-L-cysteine |

Signaling Pathways of this compound-Induced Toxicity

The toxicity of this compound is primarily attributed to its bioactivation in target cells, leading to the generation of reactive metabolites that induce cellular damage. The key pathway involves the enzyme cysteine conjugate β-lyase.

Bioactivation of this compound

dot

Caption: Bioactivation of this compound by cysteine conjugate β-lyase.

The initial and critical step in this compound-induced toxicity is its metabolic activation by the enzyme cysteine conjugate β-lyase[2][3][4][5]. This enzymatic reaction cleaves the C-S bond of this compound, generating highly reactive thiol-containing metabolites. These reactive species can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.

This compound-Induced Apoptotic Signaling Pathway

A major mechanism of this compound-induced cell death is apoptosis, primarily initiated through the intrinsic (mitochondrial) pathway.

dot

Caption: this compound-induced intrinsic apoptotic pathway.

The reactive metabolites generated from this compound bioactivation induce significant stress on the mitochondria. This leads to the activation of the pro-apoptotic proteins Bax and Bak[3][5][6][7]. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3[8][9]. Activated caspase-3 orchestrates the execution phase of apoptosis by cleaving a multitude of cellular substrates, ultimately leading to the dismantling of the cell.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and toxicological signaling pathways of S-(1,2-dichlorovinyl)-L-cysteine. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers and professionals in the fields of toxicology, drug development, and biomedical science who are investigating the mechanisms of chemically induced cellular injury. A thorough understanding of these processes is essential for developing strategies to mitigate the harmful effects of environmental toxins like trichloroethylene and for the development of safer industrial chemicals.

References

- 1. Trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces lipid peroxidation-associated apoptosis via the intrinsic and extrinsic apoptosis pathways in a first-trimester placental cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. Inhibition of Bak Activation by VDAC2 Is Dependent on the Bak Transmembrane Anchor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stepwise activation of BAX and BAK ... | Article | H1 Connect [archive.connect.h1.co]

- 6. biorxiv.org [biorxiv.org]

- 7. The third model of Bax/Bak activation: a Bcl-2 family feud finally resolved? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

The Trichloroethylene Metabolite S-(1,2-dichlorovinyl)-L-cysteine (DCVC): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a critical metabolite of the widespread environmental contaminant trichloroethylene (TCE), formed via the glutathione (GSH) conjugation pathway. This document provides an in-depth technical guide on this compound, consolidating current scientific understanding of its biochemical formation, mechanisms of toxicity, and its implications for human health. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative toxicological data, and visual representations of the key signaling pathways involved in this compound-mediated cellular responses.

Introduction

Trichloroethylene (TCE) is a volatile organic compound with a history of extensive industrial use, leading to its persistence as a significant environmental and occupational hazard. While TCE itself exhibits toxicity, its metabolites are responsible for much of its adverse health effects. One of the most potent of these is S-(1,2-dichlorovinyl)-L-cysteine (this compound), a product of the glutathione conjugation pathway. This whitepaper will explore the multifaceted nature of this compound, from its metabolic generation to its downstream toxicological impact, with a focus on nephrotoxicity, immunotoxicity, and developmental toxicity.

Trichloroethylene Metabolism and this compound Formation

TCE is primarily metabolized in the liver through two main pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation catalyzed by glutathione S-transferases (GSTs).[1] The latter pathway, while quantitatively smaller, is crucial for the formation of the highly toxic this compound.

The initial step involves the conjugation of TCE with GSH to form S-(1,2-dichlorovinyl)glutathione (DCVG).[1] This conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield this compound. The further bioactivation of this compound, particularly in the kidney, is a key event in its toxicity.

Metabolic pathway of Trichloroethylene to this compound.

Mechanisms of this compound-Induced Toxicity

This compound is a multi-organ toxicant, with the kidneys being a primary target. Its toxicity is multifaceted, involving direct cellular damage, induction of oxidative stress, and modulation of critical signaling pathways.

Nephrotoxicity

This compound is a selective proximal tubular nephrotoxicant.[2] In vivo studies have demonstrated that administration of this compound leads to elevated blood urea nitrogen (BUN) levels and necrosis in the pars recta region of the proximal tubules.[3] The L-isomer of this compound has been shown to be more toxic than the D-isomer.[4]

Immunotoxicity

Recent evidence highlights the immunomodulatory effects of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in pathogen-stimulated immune cells.[5][6] This suppression of inflammatory responses is observed in macrophage-like cells and has implications for how TCE exposure might affect immune function and susceptibility to infections.[5][6]

Apoptosis Induction

This compound is a potent inducer of apoptosis, or programmed cell death. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][7][8][9]

This compound-induced intrinsic and extrinsic apoptosis pathways.

Lipid Peroxidation

A key mechanism of this compound-induced cell injury is the induction of lipid peroxidation. This process involves the oxidative degradation of lipids in cell membranes, leading to a loss of membrane integrity and the formation of reactive aldehydes.

Quantitative Data on this compound Toxicity

The following tables summarize quantitative data from various studies on the toxic effects of this compound.

Table 1: In Vitro Cytokine Inhibition by this compound

| Cell Line | Stimulant | This compound Conc. (µM) | Cytokine | Fold Decrease vs. Stimulant Alone | Reference |

| THP-1 (macrophage-like) | LPS (100 ng/mL) | 1 | TNF-α | 1.7 | [5] |

| THP-1 (macrophage-like) | LPS (100 ng/mL) | 5 | TNF-α | 7 | [5] |

| THP-1 (macrophage-like) | LPS (100 ng/mL) | 10 | TNF-α | 22 | [5] |

| THP-1 (macrophage-like) | LPS (100 ng/mL) | 1 | IL-6 | 6 | [5] |

| THP-1 (macrophage-like) | LPS (100 ng/mL) | 5 | IL-6 | ~24 (no measurable release) | [5] |

| THP-1 (macrophage-like) | LPS (100 ng/mL) | 10 | IL-6 | ~24 (no measurable release) | [5] |

| THP-1 (macrophage-like) | LPS (100 ng/mL) | 1 | IL-1β | 8 | [5] |

| THP-1 (macrophage-like) | LPS (100 ng/mL) | 5 | IL-1β | 20 | [5] |

| THP-1 (macrophage-like) | LPS (100 ng/mL) | 10 | IL-1β | 27 | [5] |

Table 2: In Vivo Nephrotoxicity of this compound

| Species | This compound Dose (mg/kg) | Time Point | Endpoint | Observation | Reference |

| Rabbit | 20-100 (ip) | - | Histopathology | Necrosis in pars recta of proximal tubules | [3] |

| Rabbit | 25 (ip) | 24 and 48 h | Blood Urea Nitrogen | Elevated | [4] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Synthesis and Purification of this compound

This compound is typically synthesized by specialized chemistry cores. For example, the University of Michigan Medicinal Chemistry Core has synthesized this compound for several published studies.[10][11] The synthesis is based on previously described methods.[10] The purity of the synthesized this compound is critical and is typically assessed by high-performance liquid chromatography (HPLC), with purities often exceeding 98%.[10][11] The chemical identity is confirmed using techniques such as proton nuclear magnetic resonance (NMR) spectroscopy.[11]

Measurement of Lipid Peroxidation

A common method to assess lipid peroxidation is the measurement of malondialdehyde (MDA), a product of lipid degradation. The thiobarbituric acid reactive substances (TBARS) assay is a widely used, albeit non-specific, method for this purpose.[12] This assay involves the reaction of MDA with thiobarbituric acid to form a colored product that can be quantified spectrophotometrically. More specific and sensitive methods, such as gas chromatography-mass spectrometry (GC-MS) to measure isoprostanes, are also available.[12]

Caspase Activity Assays

The activation of caspases, key enzymes in the apoptotic cascade, can be measured using various assays. Fluorogenic or luminogenic substrates containing a caspase-specific amino acid sequence (e.g., DEVD for caspase-3) are commonly used.[13] Cleavage of the substrate by active caspases releases a fluorescent or luminescent signal that can be quantified using a microplate reader. Multiplex assays are also available to measure the activity of multiple caspases simultaneously.[13]

RNA Sequencing (RNA-seq) Analysis of Macrophages

To investigate the transcriptomic effects of this compound, RNA-seq is a powerful tool. A typical workflow involves:

-

Cell Culture and Treatment: Differentiating a human monocytic cell line, such as THP-1, into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[5] The differentiated cells are then treated with this compound, often in combination with an inflammatory stimulus like lipopolysaccharide (LPS).[5]

-

RNA Isolation and Library Preparation: Total RNA is extracted from the cells, and its quality and integrity are assessed. Sequencing libraries are then prepared from the high-quality RNA.

-

Sequencing and Data Analysis: The libraries are sequenced on a high-throughput sequencing platform. The resulting sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways affected by this compound treatment.[5][6]

Experimental workflow for RNA sequencing analysis.

This compound and Toll-Like Receptor 4 (TLR4) Signaling

The inhibitory effect of this compound on LPS-induced inflammation suggests an interaction with the Toll-Like Receptor 4 (TLR4) signaling pathway. TLR4 is the primary receptor for LPS, and its activation triggers a cascade of intracellular signaling events that lead to the production of pro-inflammatory cytokines.

Hypothesized inhibition of the TLR4 signaling pathway by this compound.

The precise mechanism by which this compound inhibits this pathway is an area of active research. It may involve direct interaction with a component of the signaling cascade or indirect effects through the induction of cellular stress responses.

Conclusion

This compound remains a metabolite of significant toxicological concern. Its ability to induce nephrotoxicity, apoptosis, and modulate immune responses underscores the potential health risks associated with exposure to its parent compound, trichloroethylene. This technical guide has provided a consolidated overview of the current knowledge on this compound, including its formation, mechanisms of action, quantitative toxicological data, and relevant experimental protocols. Continued research into the intricate cellular and molecular interactions of this compound is crucial for a comprehensive understanding of its toxicity and for the development of strategies to mitigate its adverse health effects.

References

- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Correlation of the in vivo and in vitro renal toxicity of S-(1,2-dichlorovinyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo nephrotoxicity of the L and D isomers of S-(1,2-dichlorovinyl)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-l-cysteine inhibits lipopolysaccharide-induced inflammation transcriptomic pathways and cytokine secretion in a macrophage cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-l-cysteine inhibits lipopolysaccharide-induced inflammation transcriptomic pathways and cytokine secretion in a macrophage cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The concept of intrinsic versus extrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Biological Effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene. This technical guide provides a comprehensive overview of the biological effects of this compound, with a focus on its mechanisms of toxicity, metabolic activation, and the cellular signaling pathways it perturbs. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the toxicology of halogenated hydrocarbons and related compounds.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is formed via the conjugation of trichloroethylene to glutathione, followed by enzymatic processing in the liver and kidneys.[1] The primary target organ for this compound toxicity is the kidney, specifically the proximal tubule cells.[2] Its potent and selective toxicity has made it a subject of extensive research to understand the molecular mechanisms underlying chemically induced renal injury. This guide synthesizes the current knowledge on the multifaceted biological effects of this compound.

Metabolic Activation and Mechanism of Toxicity

The toxicity of this compound is dependent on its metabolic activation within the proximal tubule cells. The enzyme cysteine conjugate β-lyase cleaves the C-S bond of this compound, generating a reactive thiol metabolite. This metabolite is a potent electrophile that can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.[3]

The primary mechanisms of this compound-induced cell death are apoptosis and necrosis, with the predominant pathway being concentration-dependent. At lower concentrations, this compound primarily induces apoptosis, while at higher concentrations, necrosis becomes the more prevalent form of cell death.[4][5]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of this compound from various in vivo and in vitro studies.

Table 1: In Vivo Lethal Dose (LD50) Values for this compound

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Intraperitoneal | 66-83 | [1] |

| Mouse | Intraperitoneal | 40 (LD40), 75 (LD90) | [2] |

Table 2: In Vitro Cytotoxicity of this compound in Human Proximal Tubular (hPT) Cells

| Parameter | Concentration (µM) | Time (hours) | Effect | Reference |

| Apoptosis | 10 | 2 | Onset of apoptosis | [4] |

| Necrosis (LDH Release) | ≥ 100 | 24 | Significant increase | [4] |

| Cell Proliferation (S-phase increase) | 10 | 4 | Stimulation | [4] |

| Cytotoxicity | 1000 | - | Cytotoxic to isolated hPT cells | [1] |

Key Signaling Pathways Perturbed by this compound

This compound exposure triggers a cascade of intracellular signaling events that culminate in cell death. The primary pathways implicated are the mitochondrial pathway of apoptosis and stress-activated protein kinase (SAPK) pathways.

Mitochondrial (Intrinsic) Pathway of Apoptosis

Mitochondrial dysfunction is a central event in this compound-induced apoptosis. This compound and its reactive metabolites can permeabilize the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

References

- 1. The Death Receptor Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkylation-induced oxidative cell injury of renal proximal tubular cells: involvement of glutathione redox-cycle inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role of Mitochondrial Dysfunction in Cellular Responses to S-(1,2-Dichlorovinyl)-L-cysteine in Primary Cultures of Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Jun Amino Terminal Kinase Signaling Promotes Aristolochic Acid-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicokinetics of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene (TCE). Understanding its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the toxicokinetics of this compound in commonly used rodent models, namely rats and mice. The document summarizes key findings on this compound's disposition, details the experimental protocols used in these studies, and visualizes the critical metabolic and toxicity pathways. While extensive qualitative data exists, this guide also highlights the notable absence of publicly available, comprehensive quantitative toxicokinetic parameters for this compound in these species.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a cysteine S-conjugate that plays a pivotal role in the nephrotoxicity observed after exposure to trichloroethylene and other halogenated alkenes. In rodent models, this compound has been shown to selectively target the proximal tubules of the kidney, leading to cellular necrosis and acute renal failure.[1] The toxicity of this compound is intrinsically linked to its metabolic activation, primarily through the action of the enzyme cysteine S-conjugate β-lyase. This guide delves into the toxicokinetic profile of this compound in rats and mice, providing a foundational understanding for researchers in toxicology and drug development.

Data Presentation: Toxicokinetic Profile of this compound in Rodents

A comprehensive search of publicly available literature did not yield specific quantitative toxicokinetic parameters such as Cmax, Tmax, AUC, oral bioavailability, or clearance rates for this compound in rats or mice. The available data is largely qualitative, focusing on tissue distribution and the mechanisms of toxicity. The following tables summarize these qualitative findings.

Table 1: Absorption and Distribution of this compound in Rodent Models

| Parameter | Rodent Model | Findings | Citations |

| Absorption | Rat | Rapidly absorbed from the gastrointestinal tract. Transported by both Na+-dependent and independent processes in isolated proximal tubules.[2] | [2] |

| Mouse | Evidence suggests carrier-mediated transport into target cells.[3] | [3] | |

| Distribution | Rat | Accumulates in the kidney, specifically in the proximal tubules.[2] Can also be transported into the brain.[4] | [2][4] |

| Mouse | Highest accumulation in the kidney, with lower levels in the liver, exocrine pancreas, and stomach.[5] Binding is observed in the straight portion of the proximal tubules.[3][5] Age and sex can influence renal accumulation.[4] | [3][4][5] |

Table 2: Metabolism and Excretion of this compound in Rodent Models

| Parameter | Rodent Model | Findings | Citations |

| Metabolism (Bioactivation) | Rat | Metabolized by cysteine S-conjugate β-lyase in the kidney to a reactive thiol.[3] This bioactivation is a critical step for toxicity. | [3] |

| Mouse | Bioactivation via cysteine S-conjugate β-lyase is a key mechanism of toxicity.[2] | [2] | |

| Excretion | Rat | Metabolites are excreted in urine.[3] | [3] |

| Mouse | N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NActhis compound), a metabolite, can be secreted into the urine via the multidrug resistance-associated protein 2 (Mrp2) transporter. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound toxicokinetics in rodents.

In Vivo Toxicokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical procedure for assessing the toxicokinetics of this compound following oral administration to rats.

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Dosing: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces Collection: Urine and feces are collected at specified intervals (e.g., 0-8h, 8-24h, 24-48h) and stored at -80°C.

-

Analytical Method (HPLC-MS/MS):

-

Sample Preparation: Plasma, urine, or homogenized fecal samples are subjected to protein precipitation with a solvent like acetonitrile. The supernatant is then dried and reconstituted in the mobile phase.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with an isocratic or gradient mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-daughter ion transitions of this compound and any known metabolites.

-

-

Data Analysis: Plasma concentration-time data are used to determine toxicokinetic parameters using non-compartmental analysis.

Biliary Excretion Study in Rats

This protocol is designed to investigate the excretion of this compound and its metabolites into the bile.

-

Animal Model: Male Sprague-Dawley rats (250-300 g).

-

Surgical Procedure:

-

Rats are anesthetized.

-

A midline abdominal incision is made to expose the common bile duct.

-

The bile duct is cannulated with polyethylene tubing.

-

-

Dosing: this compound is administered, typically intravenously via the tail vein, to bypass absorption variability.

-

Bile Collection: Bile is collected into pre-weighed tubes at regular intervals (e.g., every 30 minutes for 4-6 hours).

-

Sample Analysis: The concentration of this compound and its metabolites in the bile is determined using HPLC-MS/MS as described above.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Nephrotoxicity

The primary mechanism of this compound-induced renal toxicity involves its bioactivation by cysteine S-conjugate β-lyase, leading to mitochondrial dysfunction and subsequent apoptosis of proximal tubule cells.

Caption: this compound bioactivation and subsequent mitochondrial-mediated apoptosis.

Experimental Workflow for In Vivo Toxicokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo toxicokinetic study of this compound in a rodent model.

Caption: Workflow for a rodent toxicokinetic study of this compound.

Conclusion

The toxicokinetics of this compound in rodent models are characterized by its targeted accumulation in the kidneys and subsequent bioactivation to a reactive species that induces mitochondrial-mediated apoptosis in proximal tubule cells. While the qualitative aspects of this compound's disposition and toxicity are well-documented, a significant gap exists in the public domain regarding comprehensive quantitative toxicokinetic data. The experimental protocols and pathways detailed in this guide provide a robust framework for researchers investigating the toxicology of this compound and related compounds. Future studies focused on quantifying the absorption, distribution, metabolism, and excretion of this compound are warranted to enable more precise risk assessments and to facilitate the development of targeted therapeutic strategies.

References

- 1. Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the comparative toxicity of S-(1,2-dichlorovinyl)-L-cysteine, S-(1,2-dichlorovinyl)-L-homocysteine and 1,1,2-trichloro-3,3,3-trifluoro-1-propene in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of S-(1,2 dichlorovinyl)-L-cysteine by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Chaos: A Technical Guide to DCVC-Induced Organ Damage

For Researchers, Scientists, and Drug Development Professionals

S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and hexachlorobutadiene, poses a significant challenge in toxicology and drug development. Understanding the intricate mechanisms by which this compound inflicts damage upon vital organs, primarily the kidneys, is paramount for developing effective therapeutic strategies and robust safety assessment protocols. This in-depth technical guide provides a comprehensive overview of the core molecular events, key signaling pathways, and established experimental methodologies to investigate this compound-induced organ damage.

The Cascade of Toxicity: From Bioactivation to Cellular Demise

The toxicity of this compound is not inherent but arises from its metabolic activation into a highly reactive species. This process, known as bioactivation, initiates a cascade of deleterious events culminating in cell death and organ dysfunction.

Bioactivation: The First Step in the Path to Toxicity

The primary pathway for this compound bioactivation involves the enzyme cysteine S-conjugate β-lyase. This enzyme cleaves the C-S bond of this compound, generating pyruvate, ammonia, and an unstable thiol, 1,2-dichloroethylenethiol. This thiol rapidly rearranges to form the highly reactive and electrophilic chlorothioketene, which readily reacts with cellular nucleophiles, such as proteins and DNA, leading to widespread cellular damage.

Another bioactivation pathway involves the oxidation of this compound by flavin-containing monooxygenase 3 (FMO3) to produce S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), a reactive Michael acceptor capable of modifying cellular macromolecules.

Mitochondrial Dysfunction: The Energy Crisis

Mitochondria are primary targets of this compound's reactive metabolites. This leads to a catastrophic failure of cellular energy production and initiates pro-apoptotic signaling. Key events include:

-

Inhibition of the Electron Transport Chain: Leading to a decrease in ATP synthesis.

-

Increased Oxidative Stress: Due to the generation of reactive oxygen species (ROS).

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): Resulting in the dissipation of the mitochondrial membrane potential (ΔΨm).

-

Release of Pro-apoptotic Factors: Including cytochrome c and apoptosis-inducing factor (AIF).

Apoptosis: Programmed Cell Death

The release of cytochrome c from the mitochondria into the cytosol triggers the intrinsic pathway of apoptosis. Cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Quantitative Data on this compound-Induced Organ Damage

The following tables summarize key quantitative data from various in vivo and in vitro studies on this compound-induced toxicity.

Table 1: In Vivo Nephrotoxicity of this compound in Animal Models

| Animal Model | Dose | Time Point | Serum Creatinine (fold increase) | Blood Urea Nitrogen (BUN) (fold increase) | Proteinuria (fold increase) | N-acetyl-beta-D-glucosaminidase (NAG) (fold increase) | Reference |

| Rabbit | 10 mg/kg (i.v.) | 24 h | ~2 | Trend towards increase | 45-50 | 10-15 | [1] |

| Mouse | 15 mg/kg (i.p.) | 36 h | - | - | - | - | [2] |

| Mouse | 30 mg/kg (i.p.) | 72 h | - | - | - | - | [2] |

| Mouse | 75 mg/kg (i.p.) | >72 h | - | - | - | - | [2] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | This compound Concentration | Exposure Time | Endpoint | Result | Reference |

| LLC-PK1 | 10-100 µM | - | Apoptosis | Modest, dose-dependent increase | [3] |

| LLC-PK1 | 25 µM | - | Apoptosis | Maximum effect in P4 passage cells | [3] |

| Human Proximal Tubular (hPT) cells | 10-100 µM | - | Apoptosis | Modest, dose-dependent increase | [3] |

| hPT cells | <50 µM | ≤24 h | Apoptosis & Increased Proliferation | - | |

| hPT cells | ≥50 µM | ≥24 h | Necrosis | - | |

| BeWo cells | 50 µM | 48 h | Decreased cell viability, increased cytotoxicity, increased caspase 3/7 activity | - | [3] |

Experimental Protocols for Investigating this compound Toxicity

This section provides detailed methodologies for key experiments used to assess this compound-induced organ damage.

In Vivo Model of this compound-Induced Nephrotoxicity in Mice

-

Animal Model: Male Swiss-Webster mice are commonly used.

-

This compound Administration: this compound is dissolved in sterile distilled water and administered via intraperitoneal (i.p.) injection at doses ranging from 15 to 75 mg/kg.

-

Sample Collection:

-

Blood: Collected via cardiac puncture at various time points (e.g., 24, 48, 72 hours) post-injection for serum creatinine and BUN analysis.

-

Urine: Collected using metabolic cages for the analysis of proteinuria and N-acetyl-beta-D-glucosaminidase (NAG) activity.

-

Kidney Tissue: Kidneys are harvested, with one fixed in 10% neutral buffered formalin for histopathology and the other snap-frozen in liquid nitrogen for molecular analyses.

-

-

Biochemical Analysis:

-

Serum creatinine and BUN levels are measured using commercially available kits.

-

Urinary protein concentration is determined using methods such as the Bradford or Lowry assay.

-

Urinary NAG activity is measured using a colorimetric assay.

-

-

Histopathological Examination:

-

Hematoxylin and Eosin (H&E) Staining: To assess general renal morphology, including tubular necrosis, cellular infiltration, and cast formation.

-

TUNEL Assay: To detect and quantify apoptotic cells in the kidney tissue.

-

In Vitro Assessment of this compound-Induced Cytotoxicity

-

Cell Culture:

-

LLC-PK1 (porcine kidney proximal tubule) or primary human proximal tubular (hPT) cells are cultured in appropriate media and conditions.

-

-

This compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 10-500 µM) for various time points (e.g., 4, 8, 24, 48 hours).

-

Caspase-3 Activity Assay (Colorimetric):

-

Lyse the cells using a provided lysis buffer.

-

Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).

-

Measure the absorbance at 405 nm, which is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

-

-

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining):

-

Treat cells with this compound.

-

Incubate the cells with JC-1 dye.

-

Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with collapsed ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

-

TUNEL Assay for Apoptosis Detection:

-

Fix and permeabilize the cells.

-

Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP.

-

TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Visualize and quantify the labeled cells using fluorescence microscopy or flow cytometry.

-

Histopathological Examination of Kidney Tissue

-

Tissue Processing:

-

Fix kidney tissue in 10% neutral buffered formalin for at least 24 hours.

-

Dehydrate the tissue through a series of graded ethanol solutions.

-

Clear the tissue with xylene.

-

Embed the tissue in paraffin wax.

-

Section the paraffin blocks into 4-5 µm thick sections using a microtome.

-

-

Hematoxylin and Eosin (H&E) Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain with hematoxylin to stain cell nuclei blue/purple.

-

Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.

-

Dehydrate, clear, and mount the sections with a coverslip.

-

Examine under a light microscope for pathological changes.[1][4][5]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Deparaffinize and rehydrate the tissue sections.

-

Permeabilize the tissue by incubating with proteinase K.

-

Incubate the sections with the TUNEL reaction mixture containing TdT and labeled dUTP.

-

Visualize the labeled apoptotic cells using a detection system (e.g., fluorescence or chromogenic).

-

Counterstain the nuclei (e.g., with DAPI or hematoxylin).

-

Examine under a microscope and quantify the number of TUNEL-positive cells.[6][7]

-

This guide provides a foundational framework for researchers investigating the mechanisms of this compound-induced organ damage. By employing these standardized methodologies and understanding the underlying molecular pathways, the scientific community can advance the development of safer chemicals and more effective treatments for toxicant-induced injuries.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 3. researchgate.net [researchgate.net]

- 4. Hematoxylin and eosin (H&E) staining [bio-protocol.org]

- 5. Haematoxylin and eosin (H&E) staining for histopathology [bio-protocol.org]

- 6. TUNEL assay [bio-protocol.org]

- 7. 2.15. TUNEL Assay [bio-protocol.org]

An In-depth Technical Guide to the Cellular Uptake of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminant trichloroethylene. Its cellular uptake is a critical initiating step in its mechanism of toxicity. This technical guide provides a comprehensive overview of the current understanding of this compound cellular uptake, the experimental methodologies used to study this process, and the subsequent signaling pathways leading to cellular demise. The information is presented to aid researchers and professionals in the fields of toxicology, pharmacology, and drug development in understanding and investigating the mechanisms of this compound-induced cytotoxicity.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a cysteine S-conjugate that has been extensively studied for its potent and selective toxicity to the proximal tubules of the kidney. The cellular uptake of this compound is a primary determinant of its target organ selectivity and is mediated by various amino acid transporters. Once inside the cell, this compound is bioactivated by the enzyme β-lyase to a reactive thiol, which is a key event in initiating cellular injury. This guide will delve into the specifics of this compound transport, the experimental approaches to quantify this process, and the downstream consequences of its intracellular accumulation.

Cellular Uptake of this compound

The uptake of this compound into renal proximal tubular cells is an active process facilitated by amino acid transport systems. Due to its structural similarity to natural amino acids, this compound is recognized and transported by carriers responsible for amino acid homeostasis.

Transporters Involved

Several amino acid transporter families have been implicated in the cellular uptake of this compound. The primary carriers are thought to be sodium-dependent and sodium-independent neutral amino acid transporters. While specific kinetic parameters for this compound are not extensively documented in publicly available literature, the general characteristics of these transport systems provide insight into the uptake mechanism.

Quantitative Data on this compound Uptake

The following table summarizes the conceptual quantitative data that is typically determined in this compound uptake studies. Note: The values presented here are hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation. Actual values must be determined experimentally.

| Transporter System | Cell Type | Substrate (this compound) Concentration Range (µM) | K_m (µM) | V_max (pmol/min/mg protein) | Reference |

| System B(0) | Renal Proximal Tubule Cells | 0.1 - 100 | ~25 | ~500 | Hypothetical |

| System L | Renal Proximal Tubule Cells | 1 - 500 | ~100 | ~1000 | Hypothetical |

| System ASC | Renal Proximal Tubule Cells | 10 - 1000 | ~150 | ~750 | Hypothetical |

K_m (Michaelis-Menten constant): Represents the substrate concentration at which the transport rate is half of the maximum velocity (V_max). A lower K_m indicates a higher affinity of the transporter for the substrate. V_max (Maximum velocity): Represents the maximum rate of transport when the transporter is saturated with the substrate.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular uptake and cytotoxicity of this compound.

In Vitro this compound Transport Assay

This protocol describes a method to measure the uptake of radiolabeled this compound into cultured renal proximal tubular cells.

Materials:

-

Cultured renal proximal tubular cells (e.g., LLC-PK1, HK-2)

-

24-well cell culture plates

-

Radiolabeled [¹⁴C]-DCVC or [³H]-DCVC

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Inhibitors of specific amino acid transporters (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) for System L)

-

Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Seed renal proximal tubular cells in 24-well plates and grow to confluence.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) uptake buffer.

-

Initiation of Uptake: Add 0.5 mL of uptake buffer containing a known concentration of radiolabeled this compound and any inhibitors to each well.

-

Incubation: Incubate the plates at 37°C for a specified time course (e.g., 1, 5, 15, 30 minutes).

-

Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

-

Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Assay: Use an aliquot of the cell lysate to determine the total protein concentration (e.g., using a BCA or Bradford protein assay) for normalization of the uptake data.

-

Data Analysis: Express the uptake of this compound as picomoles or nanomoles per milligram of protein. Kinetic parameters (K_m and V_max) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following exposure to this compound.

Materials:

-

Cultured renal proximal tubular cells

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the untreated control.

Signaling Pathways and Cellular Responses

The intracellular accumulation of this compound triggers a cascade of events that ultimately lead to cell death. The mode of cell death, either apoptosis or necrosis, is dependent on the dose and duration of this compound exposure. Low-dose, early-incubation time exposure to this compound tends to induce apoptosis, while high-dose, late-incubation time exposure is more likely to cause necrosis.[1]

Experimental Workflow for Investigating this compound-Induced Cell Death

The following diagram illustrates a typical experimental workflow to characterize the mode of cell death induced by this compound.

This compound-Induced Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process. In the context of this compound toxicity, it is likely initiated by mitochondrial dysfunction.

This compound-Induced Necrosis Signaling Pathway

Necrosis is a form of unregulated cell death that results from severe cellular injury. High concentrations of this compound can lead to rapid and extensive mitochondrial damage, ATP depletion, and loss of membrane integrity, culminating in necrosis.

Conclusion

The cellular uptake of this compound is a critical event that initiates a cascade of intracellular processes leading to nephrotoxicity. Understanding the transporters involved, the kinetics of uptake, and the subsequent signaling pathways is essential for developing strategies to mitigate the toxic effects of this compound and for designing safer chemicals. This guide provides a foundational framework for researchers to design and interpret experiments aimed at elucidating the complex mechanisms of this compound-induced cellular injury. Further research is needed to fully characterize the specific transporters and the intricate signaling networks involved in this compound toxicity.

References

Methodological & Application

Application Notes and Protocols for In Vitro Models of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Toxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic and potentially carcinogenic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene (perchloroethylene). Understanding the mechanisms of this compound-induced toxicity is crucial for risk assessment and the development of potential therapeutic interventions. In vitro models provide a valuable platform to investigate the cellular and molecular events underlying this compound toxicity in a controlled environment, reducing the reliance on animal testing.

These application notes provide an overview of various in vitro models and detailed protocols for key assays used to study this compound-induced toxicity. The focus is on endpoints such as cytotoxicity, mitochondrial dysfunction, oxidative stress, and apoptosis.

In Vitro Models for Studying this compound Toxicity

A variety of in vitro models have been employed to investigate the toxic effects of this compound. The choice of model depends on the specific research question and the target organ of interest.

-

Renal Proximal Tubular Cells: Primary cultures of human renal proximal tubular (hPT) cells are a highly relevant model as the proximal tubule is a primary target of this compound-induced nephrotoxicity.[1] Cell lines such as the human kidney-2 (HK-2) cell line are also commonly used.

-

Placental Cells: The human extravillous trophoblast cell line HTR-8/SVneo is used to study the effects of this compound on placental function and development, as exposure to TCE has been linked to adverse pregnancy outcomes.[2]

-

Lenticular Explants: Explanted lenses from rats and monkeys have been used to investigate this compound-induced cataractogenesis.[3] This ex vivo model maintains the complex architecture of the lens.

-

Macrophage-like Cells: The human monocytic cell line THP-1, differentiated into macrophage-like cells, can be used to study the immunomodulatory effects of this compound.

Quantitative Data on this compound Toxicity

The following tables summarize quantitative data on this compound-induced toxicity from various in vitro studies. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell types, and assay methods.

Table 1: Cytotoxicity of this compound in Different In Vitro Models

| In Vitro Model | Endpoint | This compound Concentration | Incubation Time | Observed Effect | Reference |

| Rabbit Renal Cortical Slices | Intracellular K+ and LDH release | 10 µM (L-DCVC) | 12 h | Onset of S3 lesion | [4] |

| Rabbit Renal Cortical Slices | Intracellular K+ and LDH release | 100 µM (D-DCVC) | 8 h | Onset of S3 lesion | [4] |

| HTR-8/SVneo cells | Apoptosis | 10 - 100 µM | Up to 24 h | Time- and concentration-dependent increase in apoptosis | [2] |

| HTR-8/SVneo cells | Lipid Peroxidation | 10 - 100 µM | 24 h | Concentration-dependent increase in lipid peroxidation | [2] |

| Explanted Rat Lenses | Lens Clarity | ≥ 50 µM | 24 h | Adverse effects on lens clarity | [3] |

Table 2: Biochemical Effects of this compound in Explanted Rat Lenses (24-hour exposure)

| This compound Concentration | Change in ATP Content (%) | Change in Mitochondrial MTT Reduction (%) | Change in GSH Content (%) | Reference |

| ≥ 25 µM | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease | [3] |

| 1 mM | -77 ± 2 | -40 ± 3 | -19 ± 4 | [3] |

Signaling Pathways in this compound Toxicity

This compound toxicity is a complex process involving metabolic activation, mitochondrial dysfunction, oxidative stress, and the induction of apoptosis.

Experimental Protocols

The following are detailed protocols for key assays to assess this compound-induced toxicity.

Experimental Workflow

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cells of interest (e.g., HK-2, HTR-8/SVneo)

-

Complete cell culture medium

-

This compound stock solution

-

96-well clear flat-bottom microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same solvent concentration used for this compound) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Assessment of Necrotic Cell Death by Lactate Dehydrogenase (LDH) Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. The released LDH activity is measured by a coupled enzymatic reaction that results in the formation of a colored product.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well clear flat-bottom microplates

-

Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (provided with the kit for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Controls:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Treat control cells with lysis buffer 45 minutes before the end of the incubation period.

-

Medium background: Wells containing only culture medium.

-

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 3: Measurement of Intracellular ATP Levels

Principle: Cellular ATP levels are a sensitive indicator of mitochondrial function and overall cell health. A decrease in ATP is often an early marker of cytotoxicity. This assay utilizes a luciferase-based reaction where the light output is proportional to the ATP concentration.

Materials:

-

Cells of interest

-

Complete cell culture medium

-